molecular formula C23H26N2O8 B558327 Boc-Glu(OBzl)-ONp CAS No. 7536-59-6

Boc-Glu(OBzl)-ONp

Cat. No. B558327
CAS RN: 7536-59-6
M. Wt: 458,45 g/mole
InChI Key: FWDKXKMKRUDOMG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Glu(OBzl)-ONp is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .


Synthesis Analysis

Boc-Glu(OBzl)-ONp can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is a common glutamic acid derivative used in Boc SPPS .


Molecular Structure Analysis

The molecular formula of Boc-Glu(OBzl)-ONp is C17H23NO6 . The SMILES string representation is CC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1 .


Chemical Reactions Analysis

Boc-Glu(OBzl)-ONp is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease .


Physical And Chemical Properties Analysis

Boc-Glu(OBzl)-ONp is a white to off-white powder with a molecular weight of 337.37 . It has a melting point of 95-99 °C . The compound should be stored at -20°C .

Scientific Research Applications

  • Membrane Materials and Chiral Recognition : Molecularly imprinted polymeric membranes incorporating tripeptide residues like H–Glu(OBzl) are used for chiral recognition and enantioselective electrodialysis. These membranes show selective adsorption towards specific enantiomers, demonstrating potential in separation and purification processes (Yoshikawa, Ooi, & Izumi, 2001).

  • Synthesis of Bioactive Substances : The synthesis of bioactive substances, like Glu(Tau), involves intermediates such as Z-Glu(Tau)-OBzl. This process demonstrates the compound's role in creating biologically active peptides and the importance of protecting groups in peptide synthesis (Sebestyen et al., 2009).

  • Structural Analysis of Peptides : The compound has been used in the structural analysis of peptides, as seen in the study of the crystal structure of a decapeptide involving Boc-Aib-Glu(OBzl). This research provides insights into peptide interactions and conformation in the crystal state (Karle et al., 1990).

  • Peptide Synthesis and Characterization : It is used in the synthesis and characterization of oligophosphoseryl sequences in casein, highlighting its role in synthesizing complex peptide structures and elucidating phosphorylation processes in proteins (Paquet & Johns, 2009).

  • Solid-Phase Peptide Synthesis : The compound is involved in side reactions during solid-phase peptide synthesis, indicating its role in understanding and improving peptide synthesis methodologies (Hsieh, Demaine, & Gurusidaiah, 2009).

Safety And Hazards

Boc-Glu(OBzl)-ONp is not for human or veterinary use . Suitable personal protective equipment such as safety goggles with side-shields, protective gloves, and suitable respirator should be used when handling this compound . It is also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8/c1-23(2,3)33-22(28)24-19(13-14-20(26)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDKXKMKRUDOMG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(OBzl)-ONp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Glu(OBzl)-ONp
Reactant of Route 2
Reactant of Route 2
Boc-Glu(OBzl)-ONp
Reactant of Route 3
Reactant of Route 3
Boc-Glu(OBzl)-ONp
Reactant of Route 4
Reactant of Route 4
Boc-Glu(OBzl)-ONp
Reactant of Route 5
Reactant of Route 5
Boc-Glu(OBzl)-ONp
Reactant of Route 6
Reactant of Route 6
Boc-Glu(OBzl)-ONp

Citations

For This Compound
23
Citations
N TENO, S TSUBOI, T SHIMAMURA… - Chemical and …, 1987 - jstage.jst.go.jp
Three S-peptide analogues of bovine pancreatic ribonuclease A (RNase A),[Nle1][Lys7] S-peptide(I),[Lys1][Nle7] S-peptide(II) and [Nle1][Nle7] S-peptide(III), were synthesized by the …
Number of citations: 7 www.jstage.jst.go.jp
H MASUNO, T OHARA, A IDE… - The Journal of …, 1984 - jstage.jst.go.jp
MATERIALS AND METHODS Materials-Bovine albumin (fraction V from bovine plasma) was obtained from Armour Phar maceutical Co., Phoenix, Ariz. Collagenase (type I) was …
Number of citations: 5 www.jstage.jst.go.jp
B Charpentier, A Dor, P Roy, P England… - Journal of medicinal …, 1989 - ACS Publications
Boc-D-Glu-Tyr (S03H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 (5), Boc-D-Glu-Tyr (S03H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 (6), andBoc-D-Glu-Tyr (SG3H)-Nle-D-Nle-Trp-Asp-Phe-NH2 (7)(…
Number of citations: 70 pubs.acs.org
C Hashimoto, I Muramatsu - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
A protected sperm whale myoglobin-(77–96)-eicosapeptide (23) was synthesized by a solution method. The protected peptide 23 could be effectively purified by silica-gel column …
Number of citations: 9 www.journal.csj.jp
T SASAKI, N SUGIYAMA, M IWAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
Twelve shortened fragments of peptide T-11, which is a part of human ƒ¿ 2-plasmin inhibitor and contains its plasmin (ogen)-binding site (s) were synthesized by a conventional …
Number of citations: 12 www.jstage.jst.go.jp
H Yamamoto, A Saitoh… - Macromolecular …, 2003 - Wiley Online Library
The chemistry of phosphoserine [Ser(P)] containing peptides and polypeptides was extensively investigated to explore a new biomineralization material science. The selective cleavage …
Number of citations: 14 onlinelibrary.wiley.com
AN Chulin, IL Rodionov, LK Baidakova… - Journal of Peptide …, 2005 - Wiley Online Library
A number of protected proline‐containing dipeptides Boc‐Xaa‐Pro‐OBu t were converted via epimerization‐free oxidation with RuO 4 to dipeptides with an internal pyroglutamic acid …
Number of citations: 18 onlinelibrary.wiley.com
K Inouye, K Watanabe, K Namba… - Bulletin of the Chemical …, 1970 - journal.csj.jp
The synthesis and biological properties are described of an octadecapeptide amide, α-aminoisobutyryl-tyrosyl-seryl-methionyl-glutamyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycyl-…
Number of citations: 35 www.journal.csj.jp
S NAoA, K OKIMURA, N KAIZAWA, K OHKI… - Chem. Pharm …, 1996 - jlc.jst.go.jp
The total synthesis of surfactin B2, a cyclic depsipeptide isolated from Bacillus natto KMD 2311, was achieved to elucidate the absolute configuration of its fatty acid moiety. This is the …
Number of citations: 3 jlc.jst.go.jp
K ANDO, K KITAGAWA, S KIYAMA… - Chemical and …, 1987 - jstage.jst.go.jp
The heptatriacontapeptide amide corresponding to the entire amino acid sequence of ƒ¿-form of rat calcitonin gene-related peptide(ƒ¿-rCGRP) was synthesized by the conventional …
Number of citations: 5 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.